N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an adamantane group, a chlorophenyl group, and a methanesulfonyl group attached to a piperidine ring. These structural features contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the adamantane group, and the attachment of the chlorophenyl and methanesulfonyl groups. Common reagents used in these reactions include piperidine, adamantane, chlorobenzene, and methanesulfonyl chloride. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Adamantan-1-YL)-1-[(3-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide include other piperidine derivatives with different substituents. Examples include:
- N-(Adamantan-1-YL)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(Adamantan-1-YL)-1-[(3-bromophenyl)methanesulfonyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31ClN2O3S |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H31ClN2O3S/c24-21-3-1-2-16(11-21)15-30(28,29)26-6-4-20(5-7-26)22(27)25-23-12-17-8-18(13-23)10-19(9-17)14-23/h1-3,11,17-20H,4-10,12-15H2,(H,25,27) |
InChI Key |
OFQWCVDZPCWLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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